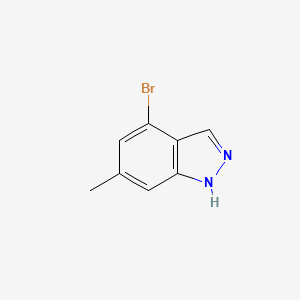

4-Bromo-6-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOLHQWIPXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646496 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-94-8 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazole: Properties, Synthesis, and Reactivity for the Research Scientist

The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, making it a cornerstone in modern medicinal chemistry.[2] Indazole derivatives are instrumental in the development of therapeutics across a wide range of diseases, including oncology, neurology, and inflammatory conditions, largely due to their ability to act as effective kinase inhibitors and receptor modulators.

Within this critical class of molecules, this compound emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 4-position offers a versatile handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).[3] The methyl group at the 6-position provides an additional point for steric and electronic modulation of the molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and reactivity of this key intermediate.

Physicochemical and Structural Properties

This compound is an orange to yellow solid at room temperature.[4] Its core properties are summarized below. Understanding these characteristics is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [4][5] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Orange to yellow solid | [4] |

| CAS Number | 885521-94-8 | [4] |

| Purity (Typical) | ≥ 95% (HPLC) | [4] |

| Storage Conditions | 0-8 °C, Store in a cool, dry place | [4] |

| SMILES String | CC1=CC2=C(C=NN2)C(=C1)Br | [5] |

| InChI Key | WVLOLHQWIPXVBQ-UHFFFAOYSA-N | [5] |

| Melting Point | Not explicitly reported; isomer 4-Bromo-1H-indazole melts at 160-165 °C | [6] |

Proposed Synthesis Pathway: Diazotization and Cyclization

The efficient and scalable synthesis of substituted indazoles is of paramount importance for their application in drug discovery. While a specific protocol for this compound is not extensively detailed in public literature, a robust and widely adopted method for analogous isomers involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[7] This approach, known as the Jacobson indazole synthesis, provides a reliable route to the indazole core.

The proposed synthesis for this compound would logically start from 3-bromo-5-methylaniline. The causality behind this choice is the required substitution pattern on the final indazole ring. The workflow involves three key stages: protection of the amine, diazotization, and finally, cyclization to form the heterocyclic ring system.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for structurally similar indazoles.[7]

-

Step 1: Acetylation of 3-bromo-5-methylaniline

-

Rationale: The acetylation step protects the aniline's amino group, preventing it from undergoing undesired side reactions during the subsequent diazotization. Acetic anhydride is a common and effective acetylating agent.

-

Procedure: Dissolve 3-bromo-5-methylaniline in a suitable solvent like chloroform or glacial acetic acid in a reaction vessel. Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

-

Step 2: Diazotization and Cyclization

-

Rationale: Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the diazotizing agent, converting the acetylated amine into a diazonium species. Upon heating, this intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.

-

Procedure: To the reaction mixture from Step 1, add potassium acetate followed by the slow addition of isoamyl nitrite. Heat the mixture to reflux (approx. 68°C for chloroform) and maintain for several hours (e.g., 20 hours) to ensure complete cyclization.

-

-

Step 3: Work-up and Hydrolysis

-

Rationale: The initial work-up removes volatile components. Subsequent treatment with strong acid (HCl) hydrolyzes the N-acetyl protecting group, yielding the free 1H-indazole. Finally, basification is required to deprotonate the indazole and facilitate its isolation.

-

Procedure: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add concentrated hydrochloric acid and heat the mixture to approximately 50-55°C to effect hydrolysis. Cool the acidic solution and adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide. The product will precipitate and can be isolated.

-

-

Step 4: Isolation and Purification

-

Rationale: The crude product is isolated and purified to meet the high standards required for subsequent synthetic applications.

-

Procedure: The resulting solid is collected by filtration. To remove non-polar impurities, the solid can be slurried with a non-polar solvent like heptane, filtered, and then dried under vacuum to yield the final product, this compound. Purity can be assessed by HPLC, NMR, and Mass Spectrometry.[7]

-

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and quality control of this compound. While full datasets require experimental acquisition, the expected spectral features can be predicted based on the molecular structure. Spectroscopic data including ¹H NMR, IR, and MS are available from commercial suppliers.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl group protons.

-

A broad singlet for the N-H proton (typically downfield, ~10-13 ppm).

-

Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (approx. 7.0-8.0 ppm) for the protons at the C5 and C7 positions.

-

A singlet in the aromatic region for the C3 proton.

-

A singlet around 2.4-2.5 ppm for the three protons of the methyl group at C6.

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The expected monoisotopic mass is 209.979 Da.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its capacity for further elaboration. The molecule possesses two primary sites for functionalization: the pyrazole nitrogen and the C4-bromine.

N-H Functionalization

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base to form an indazolide anion. This anion is a potent nucleophile that can react with various electrophiles, leading to N-alkylation, N-arylation, or N-acylation. This reaction is often not regioselective, potentially yielding a mixture of N1 and N2 substituted products, which can be influenced by the choice of reagents and reaction conditions.[9][10]

C-Br Functionalization: Cross-Coupling Reactions

The bromine atom at the C4 position is the most valuable feature for synthetic diversification. It serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug synthesis.[11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the 4-position.[3]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines.

-

Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through palladium-copper co-catalyzed coupling with terminal alkynes.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical research.[4] The indazole core is a well-established pharmacophore in numerous kinase inhibitors used in oncology. By leveraging the reactivity of the bromine atom, drug discovery teams can rapidly synthesize and screen libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties. Its utility extends to the development of novel agents in neurology and other therapeutic areas where indazole-based compounds have shown significant promise.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromo-indazoles provide essential guidance for safe handling.[6][12][13]

-

Hazards: Analogous compounds are classified as toxic or harmful if swallowed (Acute Tox. 3 or 4), cause skin irritation (Skin Irrit. 2), cause serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[6][13][14]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(885521-94-8) 1H NMR [m.chemicalbook.com]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.de [fishersci.de]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Bromo-6-methyl-1H-indazole CAS number 885521-94-8

An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazole (CAS 885521-94-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 885521-94-8, a heterocyclic compound of significant interest in modern medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous biologically active compounds, and this particular derivative, featuring bromine and methyl substituents, serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document delineates its chemical and physical properties, outlines plausible synthetic routes with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their scientific endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals, prized for their ability to engage in diverse biological interactions.[2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a critical structural motif in a wide array of pharmacologically active molecules.[2][3] Indazole derivatives exhibit a remarkable spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][4][5]

This compound is a strategically functionalized derivative within this class. The presence of a bromine atom at the 4-position and a methyl group at the 6-position offers distinct advantages for synthetic chemists. The bromine atom serves as a versatile handle for post-synthetic modification, primarily through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group, meanwhile, modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability in biological systems. Consequently, this compound is widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for oncology and therapeutics for neurological disorders.[1]

Caption: The versatile indazole scaffold is a cornerstone for developing drugs with diverse pharmacological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key characteristics of this compound are summarized below. While exhaustive experimental data is not always available in public literature, the following table consolidates information from reliable chemical suppliers and predictive models.

| Property | Value | Source(s) |

| CAS Number | 885521-94-8 | [6][7] |

| Molecular Formula | C₈H₇BrN₂ | |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds[8][9] |

| Purity | ≥97% (Typical) | [6] |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol | Inferred from related compounds[10] |

| Storage Conditions | Keep refrigerated (2-8°C), sealed in a dry environment | [9][11] |

-

¹H NMR: Protons on the aromatic ring, the methyl group, and the N-H of the indazole would show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms would be observed.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various established methodologies, often involving the cyclization of appropriately substituted aniline or hydrazone precursors.[8][14][15][16] While a specific, peer-reviewed protocol for this compound is not detailed in the provided search results, a plausible and robust synthetic route can be constructed based on the well-documented synthesis of the isomeric 6-Bromo-1H-indazole.[17] This common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Plausible Synthetic Workflow

A logical precursor for this compound is 3-Bromo-5-methyl-2-aminobenzaldehyde or a related derivative. The general strategy involves forming the N-N bond to complete the pyrazole ring portion of the indazole.

Caption: A conceptual workflow for synthesizing the target indazole via a hydrazone intermediate and subsequent cyclization.

Exemplary Experimental Protocol

The following protocol is a representative, generalized procedure adapted from established methods for synthesizing substituted indazoles.[15][17][18]

Objective: To synthesize this compound from a suitable precursor.

Step 1: Formation of Hydrazone Intermediate

-

Dissolve the starting material (e.g., 3-Bromo-5-methyl-2-aminobenzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature. The choice of hydrazine is critical; using hydrazine itself will lead to an N-unsubstituted indazole, while a substituted hydrazine (e.g., methylhydrazine) would yield an N-substituted product.[8]

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

Causality: This step forms the crucial C=N-N bond. Hydrazine acts as a nucleophile, attacking the carbonyl group of the aldehyde precursor, followed by dehydration to yield the stable hydrazone.

Step 2: Intramolecular Cyclization

-

The crude hydrazone intermediate is dissolved in a high-boiling point solvent like toluene or dimethylformamide (DMF).

-

Add a catalyst. Depending on the specific substrate and desired outcome, this can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).[16]

-

Heat the mixture to reflux (e.g., 80-120 °C) for several hours until TLC analysis indicates the consumption of the intermediate.

-

Cool the reaction mixture to room temperature.

Causality: The elevated temperature and catalytic conditions promote the intramolecular cyclization. This key step involves the formation of the N-N single bond of the pyrazole ring, leading to the stable, aromatic indazole system.

Step 3: Work-up and Purification

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Confirm the structure and assess the purity of the final product using NMR, MS, and HPLC.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a valuable scaffold for building more complex, biologically active molecules.[1] Its utility stems from the strategic placement of its functional groups, which allows for selective and predictable chemical modifications.

-

Key Intermediate for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[2][10] This compound serves as a starting point for synthesizing libraries of potential inhibitors by modifying the 4-position.

-

Versatile Building Block: The C4-bromine atom is ideal for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the attachment of various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) of a drug candidate.

-

Neurological and Inflammatory Research: Indazole derivatives have shown promise in treating inflammatory disorders and neurodegenerative diseases.[1][4][19] This building block can be used to develop novel compounds targeting enzymes and receptors implicated in these conditions.

-

Agrochemicals: The indazole scaffold also finds application in the development of new pesticides and herbicides.[1]

Caption: this compound serves as a central scaffold for diverse synthetic modifications, leading to various classes of therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets (SDS) for structurally similar bromo-indazole compounds.[11][20][21]

Hazard Identification (Based on Analogs):

-

Acute Toxicity, Oral: May be harmful if swallowed.[21]

-

Respiratory Irritation: May cause respiratory irritation.[11][21]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][21]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[20][21]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11][20]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[21] Refrigeration (2-8°C) is recommended.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 885521-94-8) is a highly valuable and versatile chemical intermediate. Its strategic functionalization provides chemists with a powerful tool for the synthesis of complex molecular architectures. Its primary role as a building block in the development of kinase inhibitors and other therapeutic agents underscores its importance in the field of drug discovery.[1][10] A firm grasp of its properties, synthetic accessibility, and safe handling practices is essential for researchers aiming to unlock its full potential in creating the next generation of innovative medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. runhuichem.lookchem.com [runhuichem.lookchem.com]

- 7. 885521-94-8|this compound|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.de [fishersci.de]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR [m.chemicalbook.com]

- 14. 2H-Indazole synthesis [organic-chemistry.org]

- 15. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realms of oncology and neurology.[1] This document delves into the molecular structure, plausible synthetic pathways, physicochemical characteristics, and analytical methodologies pertinent to this compound, offering field-proven insights into its application.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[2] Indazole-containing compounds exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a bromine atom at the 4-position and a methyl group at the 6-position of the 1H-indazole core creates a versatile synthetic intermediate. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the methyl group can influence the compound's lipophilicity and metabolic stability. Consequently, this compound is a sought-after building block for the synthesis of targeted therapeutics.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indazole ring system with a bromine substituent on the benzene portion and a methyl group at the opposite side of the ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | [5] |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Likely an off-white to yellow solid | Inferred from related compounds |

| Purity | ≥95% (typically assessed by HPLC) | Inferred from commercial suppliers |

| Storage | Store at 0-8 °C, sealed in a dry environment |

Plausible Synthetic Pathway

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Plausible Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-amino-5-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-Amino-5-methylaniline (1.0 eq) in acetonitrile.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile and add it dropwise to the aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Bromo-4-amino-5-methylaniline by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 3-Bromo-4-amino-5-methylaniline (1.0 eq) from the previous step in glacial acetic acid.

-

Diazotization and Cyclization: Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

-

Reaction Monitoring: Monitor the formation of the indazole product by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | NH | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |

| ~8.1 | s | 1H | C3-H | The proton at the 3-position of the indazole ring is a singlet and is deshielded by the adjacent nitrogen atoms. |

| ~7.4 | s | 1H | C5-H | The proton at the 5-position is a singlet due to the adjacent methyl and bromo substituents. |

| ~7.2 | s | 1H | C7-H | The proton at the 7-position is a singlet, influenced by the adjacent nitrogen and the bromine at the 4-position. |

| ~2.4 | s | 3H | C6-CH₃ | The protons of the methyl group will appear as a sharp singlet in the aliphatic region. |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts are based on the analysis of similar indazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization, EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 210 and 212 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Major Fragmentation Pathways: Fragmentation may involve the loss of HCN from the pyrazole ring, or the loss of a bromine radical.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak detected by a UV detector.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Based on data for similar compounds, it is likely to be classified as harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of target molecules in drug discovery and materials science.

-

Oncology: The indazole scaffold is a core component of many kinase inhibitors. The bromo- and methyl- substituents on this intermediate allow for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anti-cancer agents.[1]

-

Neurology: Substituted indazoles have shown promise in the treatment of various neurological disorders. This compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic effects in this area.[1]

-

Materials Science: The electronic properties of the indazole ring system make it an interesting candidate for the development of organic electronic materials. The bromine atom allows for the facile introduction of other functional groups to tune the material's properties.[1]

Application Workflow in Drug Discovery

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a strategically important molecule for chemical synthesis, particularly in the pharmaceutical industry. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the creation of novel compounds with significant therapeutic potential. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and the necessary analytical techniques for its characterization. As research into targeted therapies continues to expand, the demand for such well-functionalized heterocyclic building blocks is expected to grow, further cementing the importance of this compound in the field of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methyl-1H-indazole

Introduction

4-Bromo-6-methyl-1H-indazole is a substituted indazole that serves as a valuable building block in medicinal chemistry and materials science.[1] The indazole core is a key pharmacophore found in numerous therapeutic agents, including those with applications in oncology and neurology.[1] The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 6-position offers unique opportunities for further functionalization, making it a crucial intermediate in the synthesis of complex bioactive molecules.

A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in research and development. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity. This in-depth technical guide presents a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section provides a detailed experimental protocol, data interpretation, and the scientific rationale behind the analysis, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol

Rationale: The choice of solvent is critical in NMR spectroscopy. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and because the N-H proton is often observable as a broad singlet, which might be exchanged in protic solvents like methanol-d₄ or D₂O. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving the aromatic protons.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the spectrum at room temperature. The spectral width should be set to encompass the expected chemical shifts (typically 0-14 ppm).

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH -1 | ~13.2 | Broad Singlet | 1H |

| H -3 | ~8.2 | Singlet | 1H |

| H -7 | ~7.6 | Singlet | 1H |

| H -5 | ~7.2 | Singlet | 1H |

| CH ₃-6 | ~2.4 | Singlet | 3H |

In-depth Interpretation:

-

N-H Proton (δ ~13.2 ppm): The proton attached to the N1 of the indazole ring is expected to be significantly deshielded and appear as a broad singlet far downfield. This is characteristic of acidic protons involved in hydrogen bonding and tautomerism.

-

H-3 Proton (δ ~8.2 ppm): This proton is attached to a carbon adjacent to a nitrogen atom in the five-membered ring, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons for coupling.

-

Aromatic Protons (H-7 and H-5, δ ~7.6 and ~7.2 ppm): These protons are on the benzene ring portion of the indazole. H-7 is adjacent to the pyrazole ring, while H-5 is situated between the bromine and methyl-substituted carbons. Their precise chemical shifts are influenced by the electronic effects of the substituents. They are predicted to appear as singlets due to the substitution pattern preventing vicinal coupling.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the C6 position are chemically equivalent and appear as a sharp singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

Rationale: A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with singlets for each carbon, which simplifies interpretation. A sufficient number of scans are required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Step-by-Step Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on a 400 MHz spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz. A standard proton-decoupled pulse sequence is used.

-

Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required. The spectral width should be set to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phased, baseline corrected, and referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Data Summary and Interpretation

The following table summarizes the predicted ¹³C NMR spectral data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~141 |

| C6 | ~138 |

| C3 | ~134 |

| C3a | ~123 |

| C5 | ~122 |

| C7 | ~118 |

| C4 | ~115 |

| C H₃ | ~21 |

In-depth Interpretation:

-

Quaternary Carbons (C7a, C6, C3a, C4): These carbons do not have any attached protons and their signals are typically of lower intensity in a standard ¹³C NMR spectrum. Their chemical shifts are determined by their position within the heterocyclic ring system and the electronic effects of the substituents. The carbon bearing the bromine (C4) is expected to be shifted to the region around 115 ppm.

-

Methine Carbons (C3, C5, C7): These are the carbons with one attached proton. Their chemical shifts are influenced by their proximity to the nitrogen atoms and the bromine substituent.

-

Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield aliphatic region, around 21 ppm.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like indazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is typically performed in positive ion mode.

-

Mass Analysis: The mass spectrum is acquired over a relevant mass range (e.g., m/z 100-400).

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and its isotopic pattern. The accurate mass is used to calculate the elemental composition.

Data Summary and Interpretation

| Parameter | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Monoisotopic Mass | 210.9793 Da |

| Predicted [M+H]⁺ | 211.9871 Da |

| Predicted [M+Na]⁺ | 233.9690 Da |

In-depth Interpretation:

-

Isotopic Pattern: A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity, separated by 2 Da (e.g., at m/z 211 and 213 for the molecular ion, or 212 and 214 for the [M+H]⁺ ion). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

High-Resolution Data: The accurate mass measurement of the molecular ion allows for the unambiguous confirmation of the elemental formula C₈H₇BrN₂.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Experimental Protocol

Rationale: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples that requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Data Summary and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |

| C=C and C=N Stretch (Aromatic) | 1620-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Br Stretch | 650-550 | Strong |

In-depth Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while peaks just below 3000 cm⁻¹ are due to the C-H stretches of the methyl group.

-

Aromatic Ring Vibrations: A series of absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the bicyclic aromatic system.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 650-550 cm⁻¹, is indicative of the C-Br stretching vibration.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous confirmation of the molecular structure, which is essential for its application in pharmaceutical and materials science research. This guide serves as a valuable resource for scientists, enabling them to confidently verify the identity and purity of this important chemical intermediate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methyl-1H-indazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-6-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of proton resonances, and a standard protocol for experimental acquisition. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The precise substitution pattern on the indazole ring is critical for its biological function, and therefore, unambiguous structural confirmation is paramount.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of protons, ¹H NMR allows for the unequivocal confirmation of molecular structures. This guide will provide a detailed theoretical framework for understanding the ¹H NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, it is essential to first analyze the molecular structure of this compound and identify the distinct proton environments.

Figure 1: Chemical structure of this compound with proton labeling.

The molecule has four distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum:

-

N-H (H1): The proton attached to the nitrogen at position 1.

-

Aromatic Protons (H3, H5, H7): Protons directly attached to the indazole ring system.

-

Methyl Protons (CH₃): The three equivalent protons of the methyl group at position 6.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

In the absence of an experimental spectrum, a robust prediction can be made based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).

-

N-H (H1): The N-H proton of an indazole is typically broad and appears significantly downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration. A predicted range of 12.0 - 13.0 ppm is reasonable.

-

H-3: This proton is on the pyrazole ring of the indazole system. It is adjacent to a nitrogen atom and is expected to be in the aromatic region. Its chemical shift is predicted to be around 8.0 - 8.2 ppm .

-

H-7: This proton is on the benzene ring portion of the indazole. It is ortho to a nitrogen atom, which will have a deshielding effect. It is also subject to a through-space interaction with the bromine at position 4. We can predict its chemical shift to be in the range of 7.5 - 7.7 ppm .

-

H-5: This proton is situated between the bromine at position 4 and the methyl group at position 6. The bromine atom will have a deshielding effect, while the methyl group has a weak shielding effect. The net effect will likely result in a chemical shift around 7.2 - 7.4 ppm .

-

Methyl Protons (CH₃): The protons of the methyl group are attached to the aromatic ring and will resonate in the upfield region characteristic of alkyl substituents on an aromatic core. A chemical shift of approximately 2.4 - 2.6 ppm is expected.

Predicted Multiplicities and Coupling Constants (J)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule). The coupling constant (J), measured in Hertz (Hz), is a measure of the interaction between two protons and is independent of the magnetic field strength.

-

N-H (H1): This signal is expected to be a broad singlet . The quadrupole moment of the adjacent nitrogen and potential rapid exchange with solvent protons often lead to the decoupling of the N-H proton from other protons.

-

H-3: This proton has no adjacent protons, so it will appear as a singlet .

-

H-7: This proton is expected to show a small coupling to H-5 (a four-bond coupling, ⁴J), which is often observed in aromatic systems as a narrow multiplet or a slightly broadened singlet. We predict a singlet or a narrow doublet .

-

H-5: This proton will be coupled to H-7 (⁴J). Similar to H-7, it is predicted to be a singlet or a narrow doublet .

-

Methyl Protons (CH₃): These three equivalent protons have no adjacent protons, so they will appear as a sharp singlet .

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 12.0 - 13.0 | Broad Singlet | - |

| H-3 | 8.0 - 8.2 | Singlet | - |

| H-7 | 7.5 - 7.7 | Singlet | - |

| H-5 | 7.2 - 7.4 | Singlet | - |

| CH₃ | 2.4 - 2.6 | Singlet | - |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for obtaining the ¹H NMR spectrum of this compound. The specific parameters may need to be optimized based on the available instrumentation.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for indazoles as it can help in observing the N-H proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans for a routine spectrum. More scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 16 ppm is typically sufficient to cover all expected proton signals.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Figure 2: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Data Interpretation: A Self-Validating Approach

The interpretation of the ¹H NMR spectrum should be a systematic process to confirm the structure of this compound.

-

Signal Count: The spectrum should display five distinct signals, corresponding to the five different proton environments (N-H, H-3, H-7, H-5, and CH₃).

-

Integration: The integral of each signal should correspond to the number of protons it represents. The expected integration ratio would be 1:1:1:1:3 (N-H : H-3 : H-7 : H-5 : CH₃).

-

Chemical Shift Analysis: The observed chemical shifts should align with the predicted values. The downfield region should contain the broad N-H signal and the aromatic protons, while the upfield region will show the singlet for the methyl group.

-

Multiplicity Analysis: The observed splitting patterns should match the predictions. The lack of coupling for H-3, H-5, H-7, and the methyl protons is a key identifying feature.

By systematically comparing the experimental data to these theoretical predictions, a high degree of confidence in the structural assignment can be achieved. Any significant deviation from the predicted spectrum would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), to definitively establish the structure.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the ¹H NMR spectrum of this compound. By understanding the principles of chemical shifts and coupling, researchers can confidently predict, acquire, and interpret the spectrum of this and related molecules. The provided methodologies and predictive data serve as a valuable resource for scientists engaged in the synthesis and characterization of novel indazole derivatives for pharmaceutical and materials science applications.

Biological activity of substituted indazole derivatives

An In-depth Technical Guide to the Biological Activity of Substituted Indazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. These are often termed "privileged structures." The indazole scaffold, a bicyclic heteroaromatic system, has unequivocally earned this distinction.[1] Comprising a benzene ring fused to a pyrazole ring, its unique electronic properties and versatile substitution points have enabled the generation of a vast library of derivatives.[2][3] These compounds exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs, particularly in oncology.[2][4][5] This guide moves beyond a simple cataloging of activities, aiming instead to provide a deep, mechanistic understanding of how substitutions on the indazole core drive therapeutic effects, the causality behind experimental design for their evaluation, and a clear-eyed view of their future potential.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and thus more commonly explored pharmacophore.[2][4] The scaffold's aromaticity and the presence of nitrogen atoms create a rich electronic environment, allowing for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This versatility is the foundation upon which a multitude of potent and selective agents have been built, targeting a wide range of proteins involved in disease pathogenesis.[3][6]

Anticancer Activity: A Multifaceted Approach to Oncology

The most profound impact of indazole derivatives has been in the field of oncology. Their success stems from the ability to target multiple, distinct hallmarks of cancer, from uncontrolled proliferation and angiogenesis to DNA repair and immune evasion.[1][5][7]

Inhibition of Protein Kinases: Shutting Down Pro-Survival Signaling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer. Indazole derivatives have proven to be exceptional scaffolds for designing potent kinase inhibitors.[8][9]

2.1.1. Targeting Angiogenesis: VEGFR and PDGFR Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process.[11]

-

Pazopanib (Votrient®): This FDA-approved drug is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[12][13][14] By binding to the ATP-binding pocket of these receptors, pazopanib prevents their autophosphorylation and activation, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[11][14][15] This effectively chokes off the tumor's blood and nutrient supply.

-

Axitinib (Inlyta®): Axitinib is a second-generation, potent, and selective inhibitor of VEGFR-1, -2, and -3.[16][17][18] Its high selectivity is a key feature, potentially leading to a more focused therapeutic effect with a different side-effect profile compared to less selective inhibitors.[10][17] The mechanism is centered on blocking the ATP-binding site of VEGFRs, thus inhibiting angiogenesis.[10][19]

Caption: VEGFR signaling pathway and point of inhibition by indazole derivatives.

2.1.2. Targeting DNA Repair: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand DNA breaks.[20] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HRR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality": single-strand breaks escalate into lethal double-strand breaks that cannot be repaired, leading to selective cancer cell death.[21]

-

Niraparib (Zejula®): Niraparib is a potent and selective inhibitor of PARP-1 and PARP-2.[22][23] It not only blocks the enzymatic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of damage.[20][24] This trapped PARP-DNA complex is highly cytotoxic and is a key part of its mechanism of action, proving effective even in some patients without BRCA mutations.[22][24]

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Modulating the Tumor Microenvironment: IDO1 Inhibition

Tumors can evade the immune system by creating an immunosuppressive microenvironment. Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[25][26] High kynurenine levels suppress the activity of effector T cells and natural killer (NK) cells while promoting immunosuppressive regulatory T cells (Tregs), effectively shielding the tumor from immune attack.[26][27]

-

Epacadostat: This indazole derivative is a potent and selective inhibitor of the IDO1 enzyme.[28][29] By blocking the conversion of tryptophan to kynurenine, epacadostat aims to reverse this immunosuppressive mechanism, restoring local tryptophan levels and enhancing the ability of T cells to recognize and attack cancer cells.[25][26] Though it faced setbacks in late-stage clinical trials for melanoma, the targeting of this pathway remains an area of active research.[28]

Caption: The IDO1 pathway and its role in tumor immune evasion.

Diverse Anticancer Mechanisms

Beyond these well-defined targets, indazole derivatives display a wide range of other anticancer activities:

-

Aurora Kinase Inhibition: Essential for cell cycle regulation, their inhibition leads to mitotic arrest.[7][8]

-

Bcr-Abl Inhibition: Targeting the fusion protein that drives chronic myeloid leukemia.[4][7]

-

HDAC Inhibition: Modifying chromatin structure to alter gene expression, leading to cell cycle arrest and apoptosis.[30]

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death through pathways involving the upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-2.[31][32]

Anti-Inflammatory and Antimicrobial Activities

While oncology is the dominant field, the therapeutic potential of indazoles is not confined to it.

-

Anti-Inflammatory Activity: Several indazole derivatives have demonstrated significant anti-inflammatory properties.[33][34] The underlying mechanisms often involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[33][35] This dual action makes them attractive candidates for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[35][36]

-

Antimicrobial Activity: Substituted indazoles have shown promising activity against a range of pathogens. This includes bacteria, fungi (like Candida albicans), and protozoa (Giardia intestinalis, Entamoeba histolytica).[37] The development of dual-action agents that possess both antimicrobial and anti-inflammatory properties is a particularly compelling strategy, as infectious diseases are often linked to an inflammatory response.[37]

Quantitative Data Summary: A Comparative Overview

To provide a clear perspective on the potency of these compounds, the following tables summarize their in vitro activity against various targets and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 | Murine Breast Cancer | 0.23 | [31][32] |

| A549 | Human Lung Cancer | 1.15 | [31][32] | |

| MCF-7 | Human Breast Cancer | 0.28 | [32] | |

| Compound 89 | K562 | Human Leukemia | 6.50 | [4] |

| Compound 93 | HL60 | Human Leukemia | 0.0083 | [4][8] |

| HCT116 | Human Colon Cancer | 0.0013 | [4] | |

| Compound 15k | HCT-116 | Human Colon Cancer | 0.041 | [30] |

| | HeLa | Human Cervical Cancer | 0.065 |[30] |

Table 2: In Vitro Kinase and Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Axitinib | VEGFR-2 | 0.2 nmol/L | [17] |

| Pazopanib | VEGFR-2 | 30 nM | [8] |

| Niraparib | PARP-1 | <10 nM (approx) | [22][23] |

| Epacadostat | IDO1 | 10 nM | [25][29] |

| Compound 89 | Bcr-Abl (T315I mutant) | 0.45 µM | [4] |

| Compound 120 | IDO1 | 5.3 µM | [4] |

| Compound 15k | HDAC1 | 2.7 nM |[30] |

Key Experimental Protocols: A Guide to Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The causality for selecting these specific assays lies in their ability to provide a multi-layered assessment, from general cytotoxicity to specific mechanistic action.

Protocol: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a foundational, colorimetric method to assess a compound's cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of living cells, which serves as a proxy for cell viability. This is a crucial first-pass screen for any potential anticancer agent.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test indazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Standard experimental workflow for the MTT antiproliferative assay.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

Rationale: To confirm that an indazole derivative directly targets the IDO1 enzyme, a cell-free biochemical assay is essential. This self-validating system isolates the enzyme and substrate from other cellular processes, ensuring that any observed inhibition is due to a direct interaction with the target.

Step-by-Step Methodology:

-

Assay Preparation: The assay is performed in a 96-well plate using a potassium phosphate buffer (pH 6.5).

-

Reagent Mix: Prepare an assay mixture containing recombinant human IDO1 enzyme (e.g., 20 nM), the substrate D-Tryptophan (2 mM), and necessary cofactors like methylene blue and ascorbate.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., Epacadostat) to the wells. Include a no-inhibitor control.

-

Reaction Initiation: Initiate the enzymatic reaction. The IDO1 enzyme catalyzes the conversion of tryptophan to N'-formylkynurenine.

-

Kinetic Measurement: Continuously monitor the increase in absorbance at 321 nm using a plate reader at room temperature. This wavelength is specific to the product, N'-formylkynurenine.

-

Data Analysis: Determine the initial reaction rates from the kinetic reads. Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value.[29]

Conclusion and Future Perspectives

Substituted indazole derivatives represent a cornerstone of modern medicinal chemistry, having delivered multiple life-saving therapies and a rich pipeline of promising candidates.[4][7][38] Their strength lies in the scaffold's versatility, which allows for precise tuning of activity against a wide range of biological targets, from the well-established protein kinases to emerging targets in immunology and infectious disease.

The future of indazole-based drug discovery is bright. Key areas of focus will likely include:

-

Developing next-generation inhibitors with improved selectivity and resistance profiles.

-

Designing multi-target agents that can simultaneously address multiple disease pathways, a promising strategy for complex diseases like cancer.

-

Exploring novel therapeutic areas beyond oncology and inflammation, leveraging the scaffold's broad bioactivity.

As synthetic methodologies become more advanced and our understanding of disease biology deepens, the indazole core will undoubtedly continue to serve as a launchpad for the discovery of novel, high-impact therapeutics.[7][38]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 13. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Pazopanib - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancerresearchuk.org [cancerresearchuk.org]

- 19. Axitinib - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 21. urology-textbook.com [urology-textbook.com]

- 22. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 23. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 26. Facebook [cancer.gov]

- 27. nbinno.com [nbinno.com]

- 28. Epacadostat - Wikipedia [en.wikipedia.org]

- 29. selleckchem.com [selleckchem.com]

- 30. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Brominated Indazole Scaffold: A Technical Guide to its Pharmacological Versatility

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The strategic introduction of bromine atoms onto this heterocyclic system provides a powerful tool for modulating pharmacological properties and serves as a versatile synthetic handle for further molecular elaboration. This technical guide offers an in-depth exploration of the pharmacological landscape of brominated indazoles. We will delve into their diverse therapeutic applications, from oncology to neurobiology and infectious diseases, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in their therapeutic discovery programs.

Introduction: The Indazole Core and the Influence of Bromination

Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[2] Their structural similarity to purines allows them to function as effective mimics of the adenosine triphosphate (ATP) binding site in many enzymes, particularly kinases.[3] The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature, combined with its ability to participate in crucial hydrogen bonding interactions, makes the indazole scaffold a frequent component of approved drugs such as the anticancer agents Pazopanib and Axitinib.[1][4]

The introduction of a bromine atom to the indazole core significantly impacts its physicochemical and pharmacological properties. Bromine, as a halogen, is an electron-withdrawing group that can alter the electronic distribution of the ring system, thereby influencing binding affinities and metabolic stability. Critically, the C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making brominated indazoles key intermediates in the synthesis of complex molecular architectures.[4] The position of bromination (e.g., at C3, C5, C6, or C7) is a crucial determinant of the resulting compound's biological activity and provides a strategic vector for SAR exploration.[5][6]

Brominated Indazoles as Kinase Inhibitors in Oncology